Antibacterial agent 95

Antitubercular MIC H37Rv

Select Antibacterial agent 95 (CAS 2413006-48-9) for validated antitubercular research. This specific 2-(quinolin-4-yloxy)acetamide exhibits a 0.3 μM MIC against M. tuberculosis and activity in macrophage models, with a defined safety window for reproducible SAR and in vivo studies. Avoid structural analogs that may lack potency or introduce cytotoxicity.

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
Cat. No. B12409534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 95
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3
InChIKeySNXDJHDIXKVNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 95: A Potent 2-(Quinolin-4-yloxy)acetamide Antitubercular Agent with Submicromolar Activity


Antibacterial agent 95, also known as INCT-TB866, is a synthetic, quinoline-derived small molecule antituberculotic agent. It is classified within the 2-(quinoline-4-yloxy)acetamide chemical series and has the IUPAC name 1-(3-chlorophenyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)ethan-1-one [1]. This compound has been identified as a potent inhibitor of *Mycobacterium tuberculosis* growth and is currently in preclinical development for the treatment of mycobacterial infections [2]. The compound was discovered and characterized through a medicinal chemistry program focused on optimizing antitubercular activity and metabolic stability [1].

Antibacterial agent 95: Why It Cannot Be Substituted with Unvalidated 2-(Quinolin-4-yloxy)acetamide Analogs


Procurement of a generic 2-(quinoline-4-yloxy)acetamide or a close analog without experimental validation is a high-risk approach for antitubercular research. While the core scaffold is known to confer activity against *M. tuberculosis*, the specific substitution pattern of Antibacterial agent 95 is a critical determinant of its potency and drug-like properties. The compound's structure is the result of a specific molecular simplification strategy aimed at improving metabolic stability while maintaining high antimycobacterial activity [1]. Even minor structural modifications within this chemical class can lead to a complete loss of activity or introduce significant liabilities such as cytotoxicity, poor intracellular penetration, or high metabolic clearance rates [1]. Therefore, only the validated compound, Antibacterial agent 95, offers the precise combination of high potency, activity against drug-resistant strains, and a defined safety window as described in the primary literature, making it the only reliable choice for reproducible research and development.

Quantitative Differentiation Guide: Validated Performance of Antibacterial agent 95 vs. Clinical Standards


In Vitro Potency: Submicromolar Activity Against Drug-Susceptible *M. tuberculosis* H37Rv

Antibacterial agent 95 demonstrates potent, submicromolar activity against the drug-susceptible *Mycobacterium tuberculosis* H37Rv reference strain [1]. The compound's minimum inhibitory concentration (MIC) is reported as 0.3 μM, positioning it as one of the most potent members of its class described in the lead optimization study [1]. The activity against this standard reference strain is a key benchmark for new antitubercular agents.

Antitubercular MIC H37Rv Potency

Activity Against Multidrug-Resistant (MDR) Strains and Lack of Cross-Resistance

A critical differentiator for new anti-TB agents is their efficacy against drug-resistant strains. The lead compounds from the series that includes Antibacterial agent 95 were tested against a panel of multidrug-resistant (MDR) *M. tuberculosis* clinical isolates and retained their activity [1]. Importantly, the study reports a lack of cross-resistance with some first- and second-line drugs [1].

MDR-TB Cross-resistance Multidrug-resistant Drug susceptibility

Mechanism of Action: Targeted Inhibition of Cytochrome bc1 Complex

The mechanism of action for this class of compounds was investigated using a spontaneous mutant strain of *M. tuberculosis* carrying a single mutation (T313A) in the *qcrB* gene, which encodes a subunit of the cytochrome *bc1* complex [1]. The lead compounds, including Antibacterial agent 95, showed reduced activity against this mutant strain, confirming that they exert their antitubercular activity by targeting the cytochrome *bc1* complex [1]. This is the same target as the clinically approved drug bedaquiline, but a different binding site or mechanism of inhibition is implied by the lack of cross-resistance.

Mechanism of Action Cytochrome bc1 QcrB Respiratory chain

In Vitro Safety Profile: Low Cytotoxicity in Mammalian Cell Lines

An important selection criterion for early-stage drug candidates is a favorable safety window. Antibacterial agent 95, along with other lead compounds in the series, was evaluated for cytotoxicity against human liver (HepG2) and African green monkey kidney (Vero) cell lines [1]. The study concluded that the leading compounds were 'devoid of apparent toxicity' to these cells [1].

Cytotoxicity Safety Selectivity HepG2 Vero

Intracellular Activity in a Macrophage Model of Infection

*M. tuberculosis* is an intracellular pathogen that resides primarily within macrophages. Therefore, a compound's ability to penetrate macrophages and inhibit bacterial growth in this environment is a critical attribute. Antibacterial agent 95 has been shown to effectively inhibit the growth of *M. tuberculosis* in a macrophage model of tuberculosis infection [1].

Intracellular activity Macrophage Tuberculosis model Pharmacodynamics

Antibacterial agent 95: Primary Research and Development Application Scenarios


Lead Compound for Antitubercular Drug Discovery and SAR Expansion

Due to its validated potency (MIC 0.3 μM) and defined mechanism of action targeting the cytochrome bc1 complex, Antibacterial agent 95 is an ideal starting point for medicinal chemistry programs focused on developing new anti-TB drugs [1]. It serves as a high-quality lead for structure-activity relationship (SAR) studies aimed at further optimizing potency, improving pharmacokinetic properties, and exploring its activity against other mycobacterial species. Its preclinical status and disclosed chemical structure provide a solid foundation for iterative drug design.

Investigating Mycobacterial Cytochrome bc1 Complex Inhibition and Resistance Mechanisms

Antibacterial agent 95 is a valuable chemical probe for studying the biology of the *M. tuberculosis* cytochrome bc1 complex, a validated but underexploited drug target. Its activity against MDR strains and lack of cross-resistance with some standard drugs make it a key tool for investigating novel resistance mechanisms and understanding the structural basis for inhibition of this essential respiratory complex [1]. This includes its use in generating and characterizing resistant mutants to map inhibitor binding sites.

Preclinical In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

With a favorable preliminary *in vitro* safety profile and demonstrated intracellular activity in macrophages, Antibacterial agent 95 is a prime candidate for progression into *in vivo* efficacy studies in murine models of tuberculosis infection [1]. These studies can establish proof-of-concept for the compound's ability to reduce bacterial burden in tissues. Concurrently, its 'moderate elimination rates in human liver S9 fractions' [1] warrant further investigation through full PK/PD studies to define optimal dosing regimens and guide formulation development.

Combination Therapy Studies for Drug-Resistant Tuberculosis

The reported lack of cross-resistance between Antibacterial agent 95 and some first- and second-line anti-TB drugs makes it an excellent candidate for evaluating novel drug combinations against drug-resistant *M. tuberculosis* strains [1]. Its use in checkerboard assays and subsequent *in vivo* combination studies can identify synergistic partners and support the development of new, more effective therapeutic regimens for MDR-TB, a critical global health priority.

Technical Documentation Hub

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